6-[Methyl(thiolan-3-YL)amino]pyridine-3-carbaldehyde
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Overview
Description
6-[Methyl(thiolan-3-YL)amino]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C11H14N2OS and a molecular weight of 222.31 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methyl(thiolan-3-yl)amino group and a carbaldehyde group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Methyl(thiolan-3-YL)amino]pyridine-3-carbaldehyde typically involves the reaction of pyridine derivatives with thiolane and methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-[Methyl(thiolan-3-YL)amino]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyridine compounds .
Scientific Research Applications
6-[Methyl(thiolan-3-YL)amino]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-[Methyl(thiolan-3-YL)amino]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, including antimicrobial and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carbaldehyde: Lacks the methyl(thiolan-3-yl)amino group, resulting in different chemical properties.
Thiolan-3-ylamine: Does not contain the pyridine ring, leading to distinct reactivity and applications.
Methylpyridine derivatives: Similar in structure but differ in the position and type of substituents.
Uniqueness
6-[Methyl(thiolan-3-YL)amino]pyridine-3-carbaldehyde is unique due to the presence of both the thiolan-3-yl and pyridine-3-carbaldehyde moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H14N2OS |
---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
6-[methyl(thiolan-3-yl)amino]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2OS/c1-13(10-4-5-15-8-10)11-3-2-9(7-14)6-12-11/h2-3,6-7,10H,4-5,8H2,1H3 |
InChI Key |
GVEYGDZJQYYOOH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCSC1)C2=NC=C(C=C2)C=O |
Origin of Product |
United States |
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